
Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- is a compound belonging to the nitrosourea family, known for its significant antitumor properties. Nitrosoureas are unique in their ability to cross the blood-brain barrier, making them effective in treating brain tumors and other solid tumors .
Vorbereitungsmethoden
The synthesis of Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- typically involves the reaction of 1-(2-chloroethyl)-3-morpholino-1-nitrosourea with appropriate reagents under controlled conditions. One common method involves the use of 2-chloroethanamine and 2-chloroisocyanoethane as starting materials . Industrial production methods often focus on optimizing yield and purity while minimizing hazardous by-products .
Analyse Chemischer Reaktionen
Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidative products depending on the conditions and reagents used.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the nitroso group to an amine group.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common reagents used in these reactions include piperidine, N-acetyl-L-lysine, and N-acetyl-DL-penicillamine . Major products formed from these reactions include 1-(2-chloroethyl) piperidine and 1,2-bispiperidinoethane .
Wissenschaftliche Forschungsanwendungen
Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- involves the release of nitric oxide (NO) and the formation of isocyanates . These reactive species can form DNA adducts, leading to DNA crosslinking and inhibition of DNA replication and transcription . This ultimately results in cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- Carmustine (BCNU)
- Lomustine (CCNU)
- Semustine (MeCCNU)
- Fotemustine
- Nimustine
Eigenschaften
CAS-Nummer |
72122-60-2 |
|---|---|
Molekularformel |
C7H13ClN4O3 |
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-morpholin-4-yl-1-nitrosourea |
InChI |
InChI=1S/C7H13ClN4O3/c8-1-2-12(10-14)7(13)9-11-3-5-15-6-4-11/h1-6H2,(H,9,13) |
InChI-Schlüssel |
YJUTUEFBQMQKMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
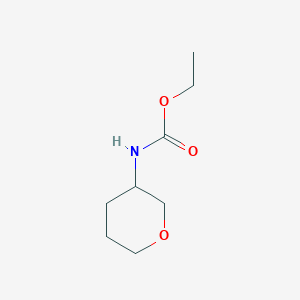
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)

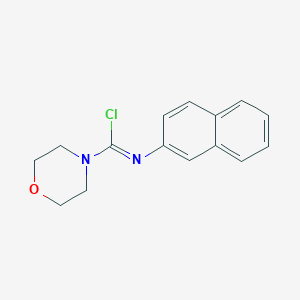
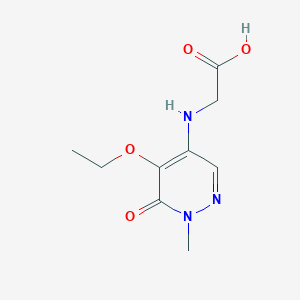

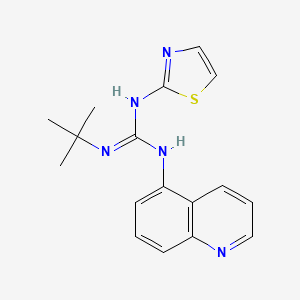



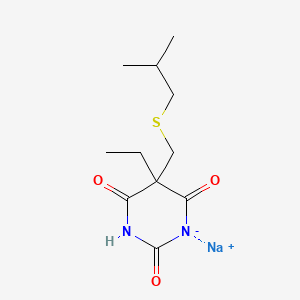

![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol](/img/structure/B14478473.png)
